molecular formula C19H15N3 B13751434 3-N-acridin-9-ylbenzene-1,3-diamine CAS No. 58658-15-4

3-N-acridin-9-ylbenzene-1,3-diamine

Cat. No.: B13751434
CAS No.: 58658-15-4
M. Wt: 285.3 g/mol
InChI Key: WXROLRGGANVSPA-UHFFFAOYSA-N
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Description

3-N-acridin-9-ylbenzene-1,3-diamine is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine moiety attached to a benzene ring with two amine groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-acridin-9-ylbenzene-1,3-diamine typically involves the reaction of acridine with benzene-1,3-diamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-N-acridin-9-ylbenzene-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-N-acridin-9-ylbenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit the growth of cancer cells.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-N-acridin-9-ylbenzene-1,3-diamine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound may also interact with DNA-associated enzymes, further inhibiting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Acriflavine: Shares the acridine moiety and is used as an antibacterial agent.

    Proflavine: Another acridine derivative with antibacterial properties.

    Quinacrine: Used as an antimalarial drug and shares structural similarities with acridine derivatives.

Uniqueness

3-N-acridin-9-ylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt cellular processes makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

58658-15-4

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

3-N-acridin-9-ylbenzene-1,3-diamine

InChI

InChI=1S/C19H15N3/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,20H2,(H,21,22)

InChI Key

WXROLRGGANVSPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC(=C4)N

Origin of Product

United States

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